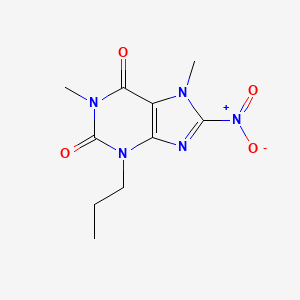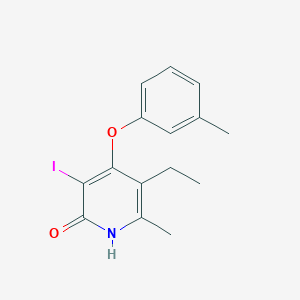
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one is a synthetic organic compound belonging to the pyridinone family. This compound is characterized by its unique structure, which includes an ethyl group, an iodine atom, a methyl group, and a methylphenoxy group attached to a pyridinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Ethyl-3-Iod-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Pyridinonkerns: Der Pyridinonkern kann durch eine Kondensationsreaktion zwischen einem geeigneten Aldehyd und einem Amin synthetisiert werden, gefolgt von einer Cyclisierung.
Einführung des Iodatoms: Das Iodatom kann durch eine Iodierungsreaktion unter Verwendung von Iod oder einem Iod enthaltenden Reagenz eingeführt werden.
Anbindung der Methylphenoxygruppe: Die Methylphenoxygruppe kann durch eine Etherifizierungsreaktion angebunden werden, bei der ein Phenolderivat mit einem Alkylhalogenid reagiert.
Addition der Ethyl- und Methylgruppen: Die Ethyl- und Methylgruppen können durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylierungsmittel eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Ethyl-3-Iod-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, Lösungsmittel) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Ethyl-3-Iod-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktionsreaktionen: Reduktion kann verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu modifizieren, z. B. die Reduktion des Iodatoms zu einem Wasserstoffatom.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumazid, Thiole oder Amine. Die Bedingungen können die Verwendung polarer aprotischer Lösungsmittel und mildes Erhitzen umfassen.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise unter wasserfreien Bedingungen verwendet.
Hauptprodukte
Substitutionsreaktionen: Produkte umfassen Derivate mit verschiedenen Substituenten, die das Iodatom ersetzen.
Oxidationsreaktionen: Produkte umfassen oxidierte Derivate mit zusätzlichen funktionellen Gruppen.
Reduktionsreaktionen: Produkte umfassen reduzierte Derivate mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-Iod-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller oder krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, z. B. in der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Zwischenprodukt in chemischen Herstellungsverfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Ethyl-3-Iod-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade können die Hemmung oder Aktivierung spezifischer biochemischer Prozesse umfassen, was zur gewünschten therapeutischen oder biologischen Wirkung führt.
Wirkmechanismus
The mechanism of action of 5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Ethyl-3-Iod-6-Methyl-4-Phenoxy-1H-pyridin-2-on: Ähnliche Struktur, aber ohne die Methylgruppe am Phenoxyring.
5-Ethyl-3-Brom-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on: Ähnliche Struktur, aber mit einem Bromatom anstelle von Iod.
5-Ethyl-3-Iod-6-Methyl-4-(4-Methylphenoxy)-1H-pyridin-2-on: Ähnliche Struktur, aber mit der Methylgruppe in para-Stellung am Phenoxyring.
Einzigartigkeit
5-Ethyl-3-Iod-6-Methyl-4-(3-Methylphenoxy)-1H-pyridin-2-on ist aufgrund der spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht. Das Vorhandensein des Iodatoms ermöglicht insbesondere vielseitige Substitutionsreaktionen, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Eigenschaften
CAS-Nummer |
651778-62-0 |
|---|---|
Molekularformel |
C15H16INO2 |
Molekulargewicht |
369.20 g/mol |
IUPAC-Name |
5-ethyl-3-iodo-6-methyl-4-(3-methylphenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16INO2/c1-4-12-10(3)17-15(18)13(16)14(12)19-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
OTGDJMNGBDKAJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1OC2=CC=CC(=C2)C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
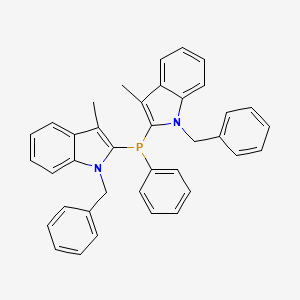

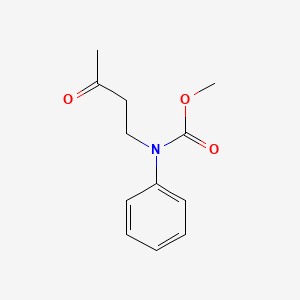
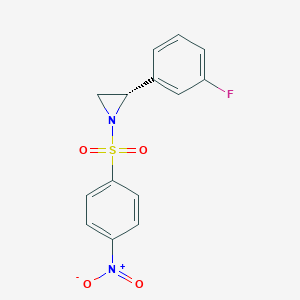

![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

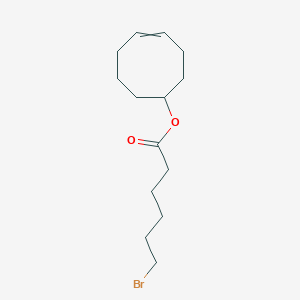
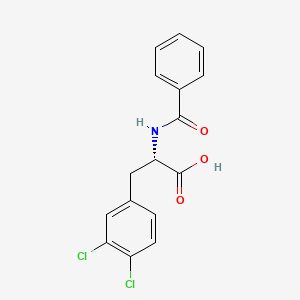
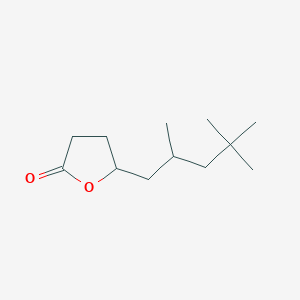
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
